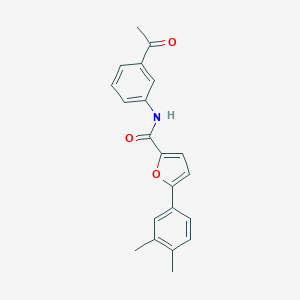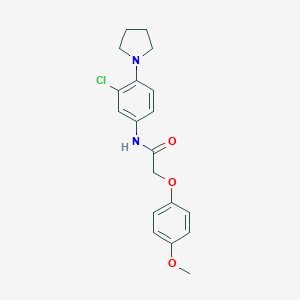
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide, also known as CMPD101, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of phenylamides and has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide is not fully understood. However, it has been proposed that N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a key role in the regulation of inflammatory and immune responses. By inhibiting PDE4, N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Moreover, N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized on a large scale. It has also been found to exhibit potent activity against various diseases, making it an attractive candidate for further research. However, there are also some limitations to working with N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide. It has been found to have low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide is not fully understood, which may make it difficult to design experiments to investigate its activity.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide. One area of interest is the development of drugs based on the structure of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide for the treatment of cancer, inflammation, and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide, which may lead to the development of more potent compounds. Moreover, the use of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide as a tool for investigating the role of PDE4 in disease may provide new insights into the pathogenesis of various diseases.
Synthesemethoden
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide can be synthesized through a multi-step reaction involving the reaction of 3-chloro-2-nitroaniline with morpholine to form 3-chloro-2-morpholin-4-ylphenylamine. This intermediate is then reacted with pentanoyl chloride to form N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide. The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide is a relatively simple process that can be performed on a large scale, making it an attractive compound for further research.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Moreover, N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide a promising candidate for the development of drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C15H21ClN2O2 |
|---|---|
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
N-(3-chloro-2-morpholin-4-ylphenyl)pentanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-3-7-14(19)17-13-6-4-5-12(16)15(13)18-8-10-20-11-9-18/h4-6H,2-3,7-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
JGDWUUFPFPDEHS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Kanonische SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244298.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)


![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)